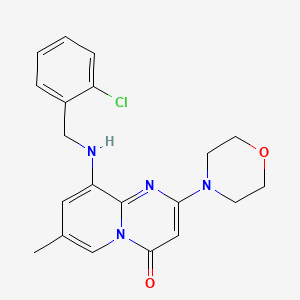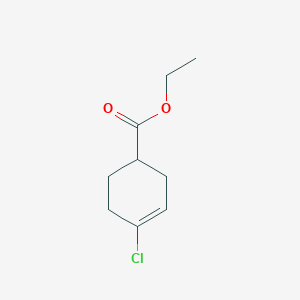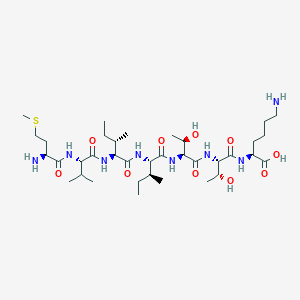![molecular formula C15H14O4 B14244216 Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- CAS No. 189382-33-0](/img/structure/B14244216.png)
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- is a complex organic compound that belongs to the class of naphthofurans
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- involves a visible-light-mediated [3+2] cycloaddition reaction. This method is environmentally friendly and provides good yields under mild conditions . Another approach involves palladium-catalyzed reverse hydrogenolysis, which is a waste-free method for synthesizing functionalized naphthofurans .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yield and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydrogenolysis, visible-light photocatalysts for cycloaddition reactions, and various oxidizing and reducing agents for redox reactions .
Major Products
Wissenschaftliche Forschungsanwendungen
Naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Industry: The compound can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of naphtho[2,3-b]furan-2,7-dione, 4,4a-dihydro-6-hydroxy-3,4a,5-trimethyl- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Another naphthofuran compound with similar biological activities.
Dihydronaphtho[2,3-b]furan-4,9-dione:
Eigenschaften
CAS-Nummer |
189382-33-0 |
|---|---|
Molekularformel |
C15H14O4 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
6-hydroxy-3,4a,5-trimethyl-4H-benzo[f][1]benzofuran-2,7-dione |
InChI |
InChI=1S/C15H14O4/c1-7-10-6-15(3)8(2)13(17)11(16)4-9(15)5-12(10)19-14(7)18/h4-5,17H,6H2,1-3H3 |
InChI-Schlüssel |
WIIMUSYCMXXAAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3(C(=C(C(=O)C=C3C=C2OC1=O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


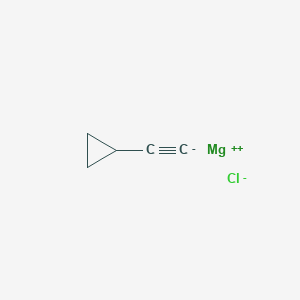
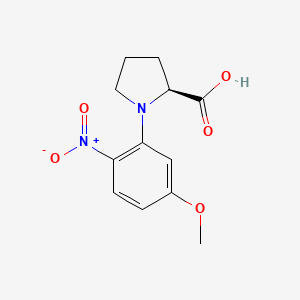
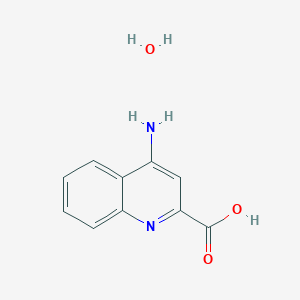
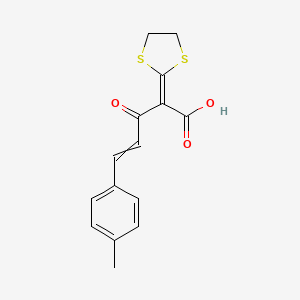
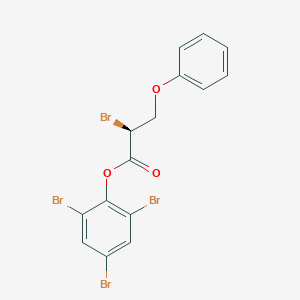

![N-[2-(Dimethylamino)ethyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B14244176.png)
![[1,3]Thiazolo[5,4-e][2,1]benzoxazole](/img/structure/B14244177.png)



